2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid

Description

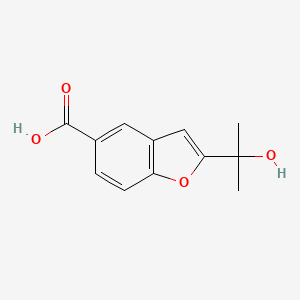

2-(2-Hydroxypropan-2-yl)benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a hydroxyisopropyl group at the C2 position and a carboxylic acid moiety at C3.

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-12(2,15)10-6-8-5-7(11(13)14)3-4-9(8)16-10/h3-6,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNYAGVRWTGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid, often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis and other advanced techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is often synthesized via oxidation of its aldehyde precursor, 2-(2-hydroxypropan-2-yl)benzofuran-5-carbaldehyde . Key methods include:

-

Copper-Acetylide-Mediated Cyclization : Aryl/alkyl acetylenes react with 2-halophenols to form benzofuran intermediates, followed by oxidation of the aldehyde group to carboxylic acid (Figure 1) .

-

Oxidative Methods : Use of mild oxidants (e.g., KMnO₄, CrO₃) or enzymatic systems to convert the aldehyde to carboxylic acid .

Table 1: Oxidation of Aldehyde to Carboxylic Acid

| Substrate | Oxidant/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehyde | KMnO₄, acidic aqueous conditions | 85–90 | |

| Analogous benzofuran aldehydes | CrO₃ in acetone | 78 |

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, isopropyl alcohol) under acidic or coupling agents (DCC, EDCI) to form esters .

-

Amidation : Forms hydrazides or amides with hydrazines/amines, as seen in carbonic anhydrase inhibitor syntheses .

Table 2: Esterification Reactions

Decarboxylation and Functionalization

-

Thermal Decarboxylation : Heating the acid at 150–200°C under inert atmosphere yields 2-(2-hydroxypropan-2-yl)benzofuran .

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl/alkyl group introduction at the 5-position .

Table 3: Palladium-Catalyzed Coupling Reactions

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl ester derivative | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 5-Arylbenzofuran derivatives | 75–88 | |

| Brominated analog | NiCl₂(PPh₃)(IPr), R-MgX | Alkylated benzofurans | 70 |

Biological Activity and Derivatization

The compound’s derivatives show pharmacological potential:

-

Carbonic Anhydrase Inhibition : Ureido-linked benzoic acid derivatives (structural analogs) exhibit submicromolar inhibition of hCA IX/XII isoforms (Table 4) .

-

Cytotoxicity : Dihydrobenzofuran-carboxylic acid analogs display activity against cancer cell lines (HCT-116, IC₅₀ = 3.2 μM) .

Table 4: Inhibitory Activity of Benzofuran Carboxylic Acid Derivatives

| Compound | Target Enzyme (KI, μM) | Selectivity (vs hCA I/II) | Reference |

|---|---|---|---|

| 5-Bromobenzofuran-2-carboxylic acid | hCA IX: 0.56 | >100-fold over hCA I/II | |

| Hippuric acid derivative | hCA IX: 64.7 | Low selectivity |

Stability and Functional Group Reactivity

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, particularly in developing novel chemical entities for various applications.

| Application | Description |

|---|---|

| Synthetic Routes | Used in the synthesis of other benzofuran derivatives. |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions. |

Biology

- Antimicrobial Properties: Preliminary studies indicate that 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid exhibits antimicrobial activity against various pathogens.

| Study | Findings |

|---|---|

| In vitro tests | Showed efficacy against Gram-positive bacteria. |

| Mechanism | Likely involves disruption of bacterial cell wall synthesis. |

Medicine

- Therapeutic Potential: Investigated for its anticancer properties, with research focusing on its ability to inhibit tumor growth through apoptosis induction in cancer cells.

| Case Study | Results |

|---|---|

| Cancer Cell Lines | Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). |

| Mechanism of Action | Induces apoptosis via mitochondrial pathways. |

Industry

- Material Development: Utilized in creating new materials with enhanced properties, including polymers and pharmaceuticals.

| Application | Description |

|---|---|

| Pharmaceutical Development | Potential use in drug formulation due to its bioactive nature. |

| Material Science | Investigated for use in polymer composites due to its structural properties. |

Mechanism of Action

The mechanism of action of 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzofuran Core

5-Substituted Benzofuran-2-carboxylic Acid Derivatives

- 5-Bromo- and 5,7-Dichloro-benzofuran-2-carboxylic Acid Amides (): These derivatives replace the carboxylic acid at C5 with amide groups and introduce halogens (Br, Cl) at C5/C5. The amides reduce acidity compared to carboxylic acids, altering pharmacokinetics (e.g., membrane permeability). Halogenation increases molecular weight and may enhance binding to hydrophobic pockets in targets .

- 5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester (): The piperazine group introduces basicity, while the ester at C2 modifies metabolic stability. This compound’s synthesis emphasizes scalable routes for pharmacological applications .

Dihydrobenzofuran Analogues

- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate (): The dihydrobenzofuran ring reduces aromaticity, increasing conformational flexibility.

Functional Group Modifications

Carboxylic Acid vs. Amide/Ester Derivatives

- 3-((3-Chlorophenyl)ethynyl)-6-hydroxybenzofuran-5-carboxylic Acid Derivatives (): These compounds feature ethynyl-linked chlorophenyl groups and ether side chains. Melting points decrease with bulkier substituents (e.g., 236°C for 7a vs. 166°C for 8d), highlighting how steric effects influence crystallinity .

- 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic Acid (): Replacing the hydroxypropan group with a hydroxycyclopentyl moiety increases lipophilicity (C14H14O4 vs. C12H12O4), which could enhance tissue penetration but reduce aqueous solubility .

Pharmacologically Relevant Analogues

Olmesartan ():

- Structure : An imidazole-based angiotensin II receptor antagonist with a hydroxypropan-2-yl group.

- Comparison : While sharing the hydroxypropan group, Olmesartan’s imidazole ring and tetrazole moiety enable distinct binding to angiotensin receptors. The carboxylic acid in both compounds suggests a role in ionic interactions, but the benzofuran core in the target compound may confer unique electronic properties .

Montelukast Intermediate ():

- Features a hydroxypropan-2-ylphenyl group but integrates a quinoline-vinyl moiety. The structural complexity underscores the hydroxypropan group’s versatility in diverse drug scaffolds, though the benzofuran core’s rigidity may offer metabolic stability advantages .

Data Tables: Key Properties of Analogues

Research Findings and Implications

- Synthetic Accessibility : and highlight scalable synthesis routes for benzofuran derivatives, though the hydroxypropan-2-yl group may require specialized protection/deprotection steps .

- Bioactivity: The hydroxypropan group’s presence in Olmesartan and the target compound suggests a role in target engagement, possibly via hydrogen bonding or steric stabilization.

- Solubility and Stability : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides, critical for oral bioavailability. However, ester prodrugs (e.g., ) may improve absorption before hydrolysis .

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylic Acid, and how can purity be optimized?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : React 5-bromobenzofuran-2-carboxylic acid with 2-hydroxypropan-2-yl groups under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyisopropyl substituent .

- Carboxylic Acid Activation : Use ester intermediates (e.g., methyl esters) to minimize side reactions during functionalization. Hydrolysis with LiOH or HCl yields the final carboxylic acid .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key signals include the benzofuran aromatic protons (δ 7.2–7.8 ppm), hydroxyisopropyl -OH (δ 2.1 ppm, broad), and carboxylic acid proton (δ 12–13 ppm, exchangeable) .

- IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and -OH stretch (~2500–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS (negative mode) should show [M–H]⁻ at m/z 249.1 (calculated for C₁₂H₁₂O₄).

- X-ray Crystallography : Use SHELXL () for refinement; expect hydrogen bonding between the carboxylic acid and hydroxyisopropyl groups influencing crystal packing .

Q. What solubility and stability profiles are critical for experimental design?

Methodological Answer:

- Solubility :

- Polar Solvents : Soluble in DMSO (>50 mg/mL), methanol (~10 mg/mL), sparingly in water (<1 mg/mL at pH 7).

- pH-Dependent Solubility : Increase solubility in basic buffers (pH >8) via deprotonation of the carboxylic acid .

- Stability :

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzofuran ring.

- Avoid prolonged exposure to light (UV-sensitive due to aromatic conjugation).

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges :

- Solutions :

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2); prioritize poses with the carboxylic acid interacting with Arg120/Arg513 .

- SAR Studies : Modify the hydroxyisopropyl group to methyl or ethyl analogs and compare docking scores to assess steric/electronic effects .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:

- Assay Conditions : Check differences in cell lines (RAW264.7 vs. THP-1), LPS concentration, or incubation time .

- Metabolic Stability : Test compound stability in cell media (e.g., ester hydrolysis in serum-containing buffers) .

- Orthogonal Assays : Confirm activity via ELISA (PGE₂ inhibition) and Western blot (COX-2 expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.